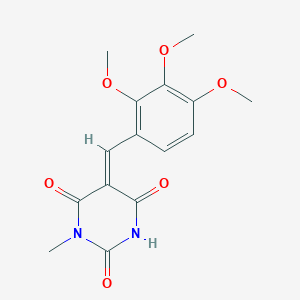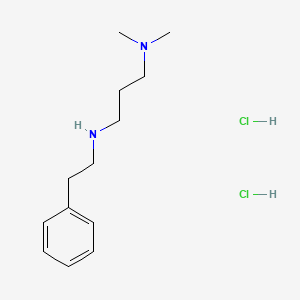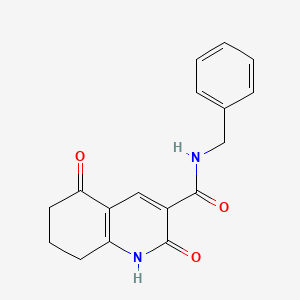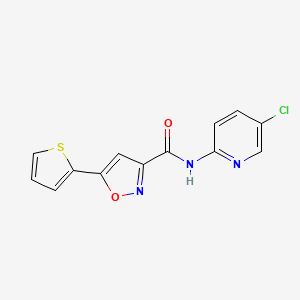![molecular formula C20H17NO4S B4624080 methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)
methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
Descripción general
Descripción
Methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a chemical compound belonging to the class of thiazolidine derivatives. These compounds are known for their broad spectrum of biological activities, which makes them a subject of interest in various scientific studies.
Synthesis Analysis
The synthesis of related thiazolidine derivatives involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride. This process includes the use of various arylidene groups, confirming the structural versatility of this compound class (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, like the isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, exhibits polarized molecular-electronic structures. They are often linked into specific configurations by hydrogen bonds, indicating a complex molecular architecture (Portilla et al., 2007).
Chemical Reactions and Properties
For similar thiazolidine-based compounds, the presence of certain functional groups leads to specific chemical reactions. For instance, the benzylideneamino bibenzyls undergo cycloaddition with mercaptoacetic acid, resulting in the formation of thiazolidinone moieties (Siddiqui et al., 2003).
Physical Properties Analysis
The physical properties of similar compounds are influenced by their molecular structure. For example, the liquid crystalline properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates demonstrate how molecular variations can significantly affect the thermal stability of the nematic phase in these compounds (Matsunaga et al., 1990).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The synthesis and characterization of compounds like zinc phthalocyanine derivatives have shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II photosensitizers in cancer therapy. Their promising features underscore their potential as effective Type II photosensitizers in photodynamic therapy protocols aimed at cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research into compounds featuring the thiazolidinedione moiety, similar to "methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate," has demonstrated notable anticancer activities. Novel 4-thiazolidinones containing benzothiazole moieties have been screened for their antitumor properties, with some compounds showing significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings highlight the potential of such compounds in developing new anticancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Synthesis of Complex Molecules
The detailed synthesis of specific intermediates like "methyl 4-(5-formyl-2-methoxyphenoxy)benzoate" is crucial for the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities. The optimization of reaction conditions for such syntheses paves the way for the production of complex molecules with potential pharmaceutical applications, demonstrating the chemical versatility and potential of thiazolidinedione derivatives in synthesizing biologically active compounds (Lou Hong-xiang, 2012).
Propiedades
IUPAC Name |
methyl 4-[(Z)-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-13-3-5-15(6-4-13)12-21-18(22)17(26-20(21)24)11-14-7-9-16(10-8-14)19(23)25-2/h3-11H,12H2,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURHKSQCTXCHTR-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{(Z)-[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)
![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)



![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)
![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)


![S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4624066.png)
![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)